Methyl 3-hydroxyhexadecanoate
Overview
Description
3-Hydroxyhexadecanoic acid methyl ester, also known as methyl 3-hydroxyhexadecanoate, is an organic compound with the molecular formula C₁₇H₃₄O₃. It is a methyl ester derivative of 3-hydroxyhexadecanoic acid, a type of hydroxy fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyhexadecanoic acid methyl ester can be achieved through the transesterification of 3-hydroxyhexadecanoic acid with methanol. This reaction typically requires an acid or base catalyst to proceed efficiently. For example, sulfuric acid or sodium methoxide can be used as catalysts. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In an industrial setting, the production of 3-hydroxyhexadecanoic acid methyl ester can be optimized using enzyme-catalyzed processes. Lipases, which are enzymes that catalyze the hydrolysis of fats, can be employed to facilitate the transesterification reaction. This method is advantageous due to its mild reaction conditions and high specificity, leading to higher yields and fewer by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyhexadecanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions.
Major Products:
Oxidation: 3-Ketohexadecanoic acid methyl ester or 3-carboxyhexadecanoic acid methyl ester.
Reduction: 3-Hydroxyhexadecanol.
Substitution: 3-Alkoxyhexadecanoic acid methyl ester.
Scientific Research Applications
3-Hydroxyhexadecanoic acid methyl ester has several applications in scientific research:
Biochemistry: It is used as a biochemical reagent for studying lipid metabolism and enzyme activity.
Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drug delivery systems.
Material Science: It is used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of 3-hydroxyhexadecanoic acid methyl ester involves its interaction with various molecular targets and pathways. In biochemical studies, it can act as a substrate for enzymes involved in lipid metabolism, such as lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing 3-hydroxyhexadecanoic acid, which can then participate in further metabolic processes .
Comparison with Similar Compounds
Methyl 3-hydroxyoctadecanoate: Similar in structure but with a longer carbon chain.
Methyl 3-hydroxydecanoate: Similar in structure but with a shorter carbon chain.
Methyl 3-hydroxybutanoate: A shorter-chain hydroxy fatty acid methyl ester
Uniqueness: 3-Hydroxyhexadecanoic acid methyl ester is unique due to its specific chain length and the presence of a hydroxyl group at the third carbon position. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications in biochemistry, pharmaceuticals, and biofuels .
Properties
IUPAC Name |
methyl 3-hydroxyhexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTWUESFQWFDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966210 | |
Record name | Methyl 3-hydroxyhexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51883-36-4 | |
Record name | Methyl 3-hydroxyhexadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51883-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydroxypalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051883364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-hydroxyhexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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